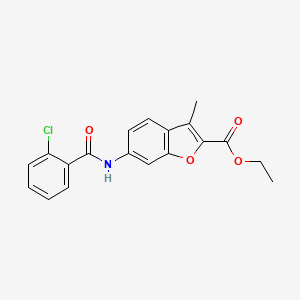

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Description

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-derived compound featuring a 2-chlorobenzamido substituent at the 6-position and a methyl group at the 3-position of the benzofuran core. The ethyl ester at the 2-position enhances its solubility in organic solvents, making it a candidate for crystallographic studies and structure-activity relationship (SAR) analyses.

Properties

IUPAC Name |

ethyl 6-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCXVDPFYJHNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 6-amino-3-methylbenzofuran-2-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analysis and Crystallographic Characterization

The compound’s structure has likely been resolved using X-ray crystallography tools such as SHELX for refinement and ORTEP-III for graphical representation, as these are industry-standard programs for small-molecule analysis . Key structural parameters include:

- Benzofuran ring puckering : The Cremer-Pople ring puckering coordinates (amplitude q and phase angle φ) can quantify deviations from planarity, critical for understanding conformational stability .

- Hydrogen bonding : The 2-chlorobenzamido group may form intermolecular hydrogen bonds, influencing crystal packing and solubility.

Table 1: Hypothetical Crystallographic Data (Derived from Methodology in Evidence)

Comparison with Structurally Similar Compounds

While the provided evidence lacks direct data on analogous compounds, a comparative analysis can be inferred based on structural motifs and methodologies:

A. Benzofuran Derivatives

- Ethyl 3-methylbenzofuran-2-carboxylate : Lacks the 6-(2-chlorobenzamido) substituent, resulting in reduced steric hindrance and altered electronic properties. This simpler analog may exhibit lower bioactivity due to the absence of the chlorinated aromatic moiety.

- 6-Amino-3-methylbenzofuran-2-carboxylate: Substitution of 2-chlorobenzamido with an amino group could enhance solubility but reduce lipophilicity, impacting membrane permeability.

B. Chlorinated Aromatic Compounds

- Metsulfuron-methyl (from ): A sulfonylurea herbicide with a triazine ring and methyl benzoate group.

Table 2: Functional Group Comparison

Research Findings and Implications

- Conformational Flexibility : The benzofuran ring’s puckering (quantified via Cremer-Pople parameters) may influence binding to biological targets, as seen in other heterocyclic systems .

- Synthonic Engineering : The 2-chlorobenzamido group’s electron-withdrawing nature could enhance stability in oxidative environments, a trait shared with sulfonylurea herbicides .

Biological Activity

Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Chemical Synthesis

The synthesis of this compound typically involves several steps:

- Reaction of 2-chlorobenzoyl chloride with 6-amino-3-methylbenzofuran-2-carboxylic acid in the presence of a base (e.g., triethylamine).

- Esterification with ethanol under acidic conditions to yield the final product.

This multi-step process can be optimized for yield and purity in an industrial setting, often utilizing automated reactors and purification techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with benzofuran structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary studies suggest that this compound may inhibit specific signaling pathways involved in cell proliferation and survival, which is crucial for its potential use in cancer therapy. The exact molecular targets are still under investigation; however, it is believed that the compound may interact with enzymes or receptors integral to tumor growth regulation .

The proposed mechanism of action for this compound involves:

- Binding to specific enzymes or receptors , modulating their activity.

- Inhibition of signaling pathways associated with cell growth and survival, potentially leading to apoptosis in cancer cells.

Further studies are needed to elucidate the precise molecular interactions and pathways affected by this compound .

4. Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- A study on a benzofuran derivative demonstrated significant inhibition of tumor growth in animal models, indicating potential therapeutic applications for similar structures .

- Another research highlighted the ability of benzofuran derivatives to act as inhibitors of mTOR signaling pathways, which are critical in regulating cell metabolism and growth .

5. Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(2-chlorobenzamido)benzoate | Structure | Antimicrobial, anticancer |

| Ethyl 6-tert-butyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Structure | Anticancer |

This compound is unique due to its specific substitution pattern on the benzofuran ring, which may impart distinct chemical reactivity and biological potency compared to these similar compounds.

6. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Ongoing research will be essential to fully understand its mechanisms of action and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.